Larvicidal Potency Deficit vs. cis-Permethrin in Aedes aegypti Model
In a systematic evaluation of 27 cyclopropylcarboxamide derivatives, the N-(substituted)phenyl subclass to which this compound belongs was explicitly reported as essentially inactive in larvicidal tests against Aedes aegypti mosquito larvae [1]. This is in stark contrast to the ester reference compound (±)-cis-permethrin, which displays potent larvicidal activity under identical assay conditions, and to the most active carboxamide analog, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-phenoxyphenyl)methylcyclopropanecarboxamide, which was still 25 times less potent than cis-permethrin [1]. This data positions the target compound at the extreme low-activity end of the potency spectrum for this chemical series.
| Evidence Dimension | Larvicidal potency against Aedes aegypti |
|---|---|
| Target Compound Data | Essentially inactive (exact LC50 not determined due to insufficient activity) |
| Comparator Or Baseline | (±)-cis-Permethrin: Potent larvicidal activity; N-(3-phenoxyphenyl)methyl analog: 25× less potent than cis-permethrin |
| Quantified Difference | Activity difference exceeds 25-fold; target compound is inactive while permethrin is potent |
| Conditions | Laboratory larvicidal assay against Aedes aegypti mosquito larvae; compounds characterized by 13C NMR and MS |
Why This Matters
This confirms the compound's utility as a matched negative control for phenotypic insecticide screens, enabling researchers to validate target-specific hits against a structurally related but functionally inert analog.
- [1] Taylor, W.G.; Hall, T.W.; Vedres, D.D. Synthesis and Larvicidal Properties of Some Cyclopropylcarboxamides Related to cis-Permethrin. Journal of Agricultural and Food Chemistry 1998, 46 (4), 1572-1576. View Source
